

structural basis of BMS-200 interaction with PD-L1

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Compound of Interest

Compound Name: BMS-200

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An In-depth Technical Guide on the Structural Basis of **BMS-200** Interaction with PD-L1

For Researchers, Scientists, and Drug Development Professionals

Abstract

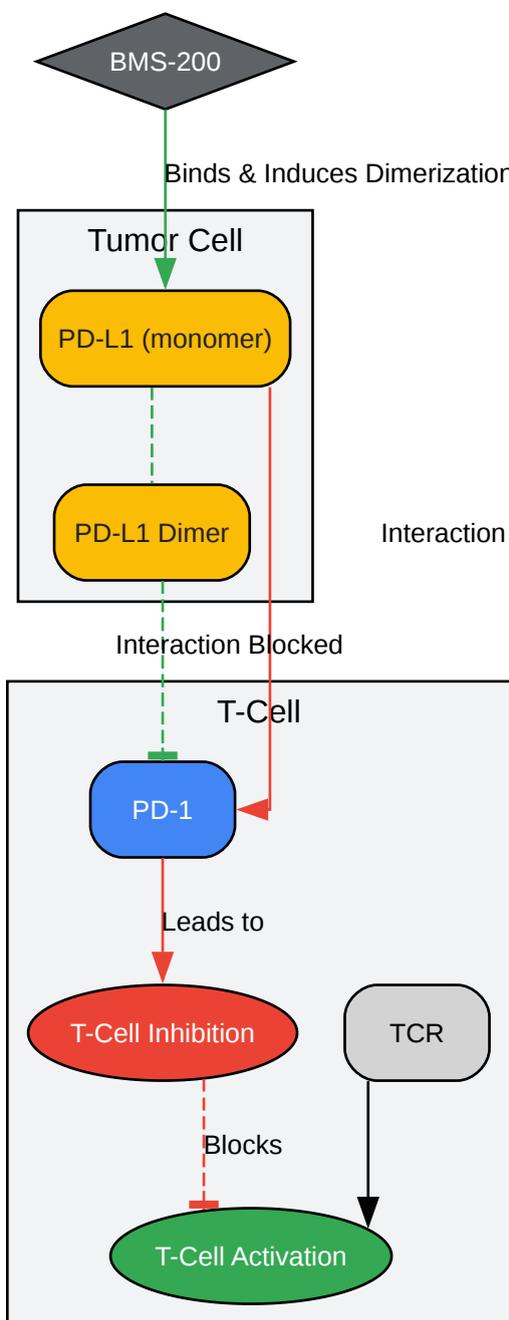
The interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1), represents a critical immune checkpoint that is often exploited by tumor cells to evade immune surveillance. Small molecule inhibitors that disrupt this interaction are a promising class of cancer immunotherapeutics. This technical guide provides a detailed examination of the structural basis for the interaction between the small molecule inhibitor **BMS-200** and PD-L1. We will explore the mechanism of action, present quantitative binding data, detail the experimental protocols used for its characterization, and provide visual representations of the key pathways and experimental workflows.

Mechanism of Action: Induced Dimerization of PD-L1

BMS-200 and its analogues function by a novel mechanism that involves inducing the dimerization of PD-L1.[1][2][3] This induced dimerization sterically hinders the binding of PD-1 to PD-L1, thereby restoring T-cell activity against tumor cells. The binding of **BMS-200** occurs at a deep, hydrophobic pocket formed at the interface of two PD-L1 monomers.[3][4] This binding event stabilizes the dimeric form of PD-L1, effectively sequestering it and preventing its

engagement with PD-1.[1][3] The binding site for **BMS-200** on the PD-L1 dimer overlaps with the binding site for PD-1 on the PD-L1 monomer, providing a clear structural basis for its inhibitory activity.[3][4]

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and its disruption by **BMS-200**.



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PD-1/PD-L1 signaling and **BMS-200** inhibition.

Structural Insights from Crystallography

The co-crystal structure of PD-L1 in complex with **BMS-200** (PDB ID: 5N2F) reveals the precise molecular interactions that drive its inhibitory activity. **BMS-200** binds at the interface of a PD-L1 homodimer, occupying a cylindrical, hydrophobic tunnel.[4][5] The inhibitor interacts with residues from both PD-L1 monomers, designated as chain A and chain B.

Key interacting residues include Ile54, Tyr56, Met115, Ala121, and Tyr123 from both chains of the PD-L1 dimer.[1][6] These nonpolar interactions are the dominant factors contributing to the stability of the complex.[1] The 2,3-dihydro-1,4-benzodioxine group of related inhibitors has been shown to induce movement in Tyr56, transforming a deep pocket into a tunnel.[5][7]

Quantitative Analysis of **BMS-200** and Analogue Interactions

The interaction of **BMS-200** and its analogues with PD-L1 has been quantified using various biophysical and cellular assays. The data presented below is a summary of key findings from the literature.

Compound	Assay Type	Parameter	Value	Reference
BMS-200	HTRF Binding Assay	IC50	80 nM	[8]
BMS-8	Differential Scanning Fluorimetry (DSF)	ΔT_m	+9.4°C	[3][4]
BMS-202	Differential Scanning Fluorimetry (DSF)	ΔT_m	+13°C	[3][4]
BMS-202	HTRF Binding Assay	IC50	18 nM	[9]
BMS-1001	PD-1/PD-L1 Checkpoint Assay	EC50	(Dose-dependent luciferase activity)	[5]
BMS-1166	PD-1/PD-L1 Checkpoint Assay	EC50	(Dose-dependent luciferase activity)	[5]
(S)-BMS-200	Molecular Dynamics (MM-PBSA)	ΔG_{bind}	-42.42 ± 0.21 kcal/mol	[1]
(R)-BMS-200	Molecular Dynamics (MM-PBSA)	ΔG_{bind}	-40.48 ± 0.21 kcal/mol	[1]

Experimental Protocols

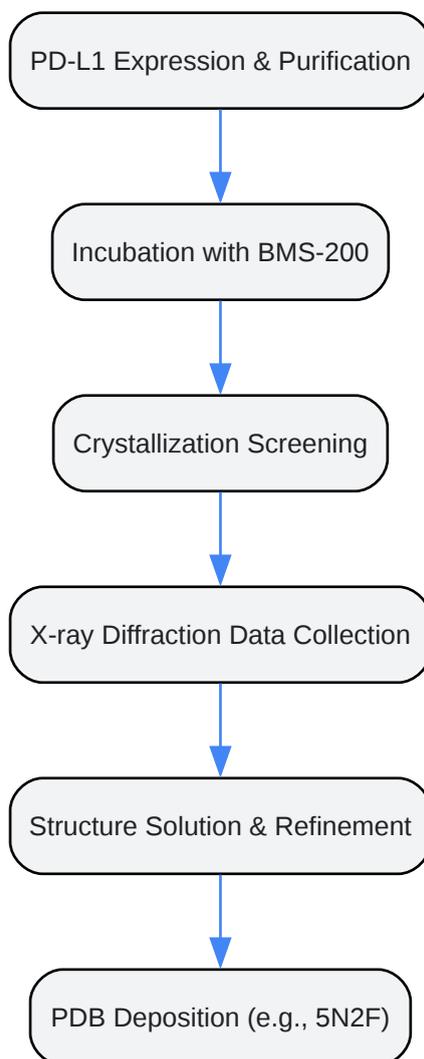
The characterization of the **BMS-200**-PD-L1 interaction has relied on a suite of biophysical and structural biology techniques. Below are descriptions of the key experimental methodologies employed.

X-ray Crystallography

To determine the three-dimensional structure of the **BMS-200**/PD-L1 complex, X-ray crystallography was employed.

- **Protein Expression and Purification:** The extracellular domain of human PD-L1 is expressed, typically in a mammalian or insect cell line to ensure proper folding and post-translational modifications, and purified to homogeneity.
- **Complex Formation:** The purified PD-L1 is incubated with a molar excess of **BMS-200** to ensure saturation of the binding sites.
- **Crystallization:** The PD-L1/**BMS-200** complex is subjected to high-throughput screening of various crystallization conditions (e.g., pH, precipitant concentration, temperature).
- **Data Collection and Structure Solution:** Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The resulting diffraction data is collected and processed to solve the phase problem and build an atomic model of the complex. The final structure is refined to high resolution (e.g., 2.2 Å for the related BMS-202 complex).^[4]

The general workflow for determining the crystal structure is depicted below.



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Workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was utilized to confirm the direct binding of BMS compounds to PD-L1 and to demonstrate the dissociation of the preformed PD-1/PD-L1 complex.[4][10]

- ¹H-¹⁵N HMQC (Heteronuclear Multiple Quantum Coherence): ¹⁵N-labeled PD-L1 is titrated with the BMS compound. Changes in the chemical shifts of the protein's backbone amide signals are monitored. Significant shifts indicate direct binding of the small molecule to the protein.[4]

- AIDA-NMR (Antagonist-Induced Dissociation Assay): This assay is used to show that BMS compounds can disrupt the PD-1/PD-L1 interaction.[10]
 - A complex is formed between ^{15}N -labeled PD-1 and unlabeled PD-L1. This results in signal broadening in the ^1H - ^{15}N HMQC spectrum of PD-1 due to the increased molecular weight.[10]
 - **BMS-200** is then titrated into the sample.
 - Dissociation of the complex is observed as a narrowing of the ^1H - ^{15}N signals of PD-1, indicating that it has been released from the higher molecular weight complex.[10]

Differential Scanning Fluorimetry (DSF)

DSF is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (T_m).

- Purified PD-L1 is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
- The protein-dye mixture is prepared with and without the BMS compound.
- The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.
- The T_m is determined for both the protein alone and the protein-ligand complex. A significant positive shift in T_m (ΔT_m) indicates ligand binding and stabilization. For example, BMS-202 stabilized PD-L1 by 13°C .[3][4]

Molecular Dynamics (MD) Simulations

MD simulations are computational methods used to study the physical movements of atoms and molecules. These simulations provide insights into the dynamics and energetics of the **BMS-200**/PD-L1 interaction.

- The crystal structure of the PD-L1 dimer in complex with **BMS-200** serves as the starting point.

- The complex is placed in a simulated aqueous environment.
- The forces between atoms are calculated, and the trajectories of the atoms are simulated over time.
- These simulations can be used to calculate binding free energies (ΔG) and to identify key residues and interactions that contribute to the stability of the complex.[1]

Conclusion

The small molecule inhibitor **BMS-200** effectively disrupts the PD-1/PD-L1 immune checkpoint by a mechanism of induced dimerization of PD-L1. Structural studies have precisely defined the binding site at the dimer interface and identified the key molecular interactions responsible for its activity. A combination of biophysical and computational methods has provided quantitative data on the binding affinity and the stabilizing effect of **BMS-200** on PD-L1. The detailed understanding of this structural basis provides a robust framework for the rational design and development of next-generation small molecule checkpoint inhibitors.

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